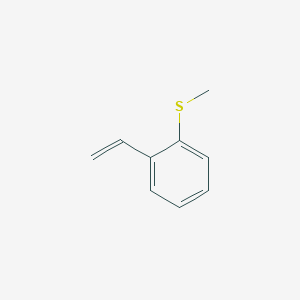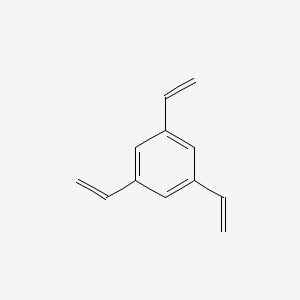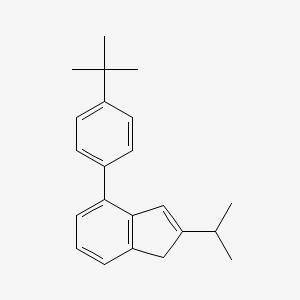
Adenosine, N,N-dimethyl-2'-O-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, N,N-dimethyl-2’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the adenosine molecule is modified by the addition of methyl groups at the nitrogen atoms and the 2’-O position of the ribose sugar.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N-dimethyl-2’-O-methyl- typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions
Adenosine, N,N-dimethyl-2’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms or the 2’-O position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
科学的研究の応用
Adenosine, N,N-dimethyl-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and as a research tool in molecular biology
作用機序
The mechanism of action of Adenosine, N,N-dimethyl-2’-O-methyl- involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methyl groups added to the adenosine molecule can affect the binding of RNA-binding proteins and other molecules, thereby modulating various cellular processes. The molecular targets and pathways involved include RNA polymerases, ribosomes, and RNA-modifying enzymes .
類似化合物との比較
Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative known for its role in RNA modifications.
2’-O-Methyladenosine: Similar to Adenosine, N,N-dimethyl-2’-O-methyl-, but with only one methyl group at the 2’-O position.
N6,N6-Dimethyladenosine: Methylated at the nitrogen atoms but not at the 2’-O position
Uniqueness
Adenosine, N,N-dimethyl-2’-O-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to modulate RNA function and its potential therapeutic applications make it a valuable molecule for research and development .
特性
CAS番号 |
30891-53-3 |
|---|---|
分子式 |
C13H19N5O4 |
分子量 |
309.32 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1 |
InChIキー |
IPRQAJTUSRLECG-QYVSTXNMSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















